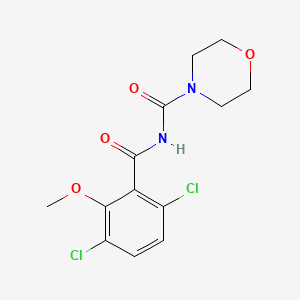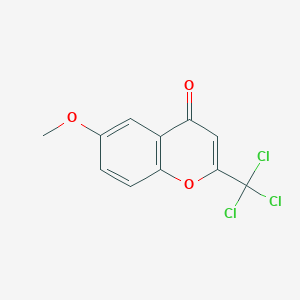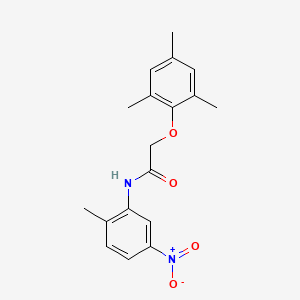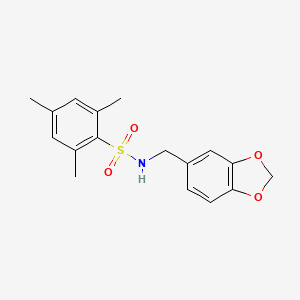
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as IBT and has been found to have unique biochemical and physiological effects that make it an interesting compound for further study.
Mecanismo De Acción
The mechanism of action of IBT involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. IBT has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. Additionally, IBT has been found to inhibit the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
IBT has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and scavenge free radicals. Studies have shown that IBT induces apoptosis in cancer cells by activating various signaling pathways that lead to cell death. Additionally, IBT has been found to inhibit inflammation by reducing the production of inflammatory mediators such as prostaglandins and cytokines. IBT has also been found to scavenge free radicals, which could be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBT has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and scavenge free radicals. However, there are also limitations to the use of IBT in lab experiments, including its potential toxicity and the need for further study to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of IBT, including its potential use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. Further research is needed to determine the safety and efficacy of IBT in humans and to identify its potential therapeutic applications. Additionally, the development of new synthesis methods for IBT could lead to the production of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of IBT involves the reaction of 2-isopropenyl aniline with 1,2-benzisothiazol-3(2H)-one in the presence of oxidizing agents such as hydrogen peroxide. The resulting product is then treated with hydrogen peroxide to form the final compound, N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.
Aplicaciones Científicas De Investigación
IBT has been found to have various scientific research applications, including its potential use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. Studies have shown that IBT has the ability to induce apoptosis in cancer cells, making it a promising candidate for further study in cancer research. IBT has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IBT has been found to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
Propiedades
IUPAC Name |
1,1-dioxo-N-(2-prop-1-en-2-ylphenyl)-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-10H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMAVCXDZZFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)








![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)


![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
